molecular formula C14H15FINO2 B13195488 1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one

1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13195488
M. Wt: 375.18 g/mol
InChI Key: IYHRRKFPIXMWFZ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine and iodine atom on a phenyl ring, which is attached to a piperidin-2-one structure. The unique combination of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: The introduction of fluorine and iodine atoms onto the phenyl ring is achieved through halogenation reactions. This can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.

    Formation of Piperidin-2-one: The piperidin-2-one structure is synthesized through a cyclization reaction. This involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the halogenated phenyl ring with the piperidin-2-one structure. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms enhances its binding affinity to certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-4-iodophenyl)ethanone
  • N-(2-fluoro-4-iodophenyl)-2-phenoxypropanamide
  • (5S)-4,5-difluoro-6-[(2-fluoro-4-iodophenyl)imino]-N-(2-hydroxyethoxy)cyclohexa-1,3-diene-1-carboxamide

Uniqueness

1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15FINO2

Molecular Weight

375.18 g/mol

IUPAC Name

1-(2-fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15FINO2/c1-2-13(18)10-4-3-7-17(14(10)19)12-6-5-9(16)8-11(12)15/h5-6,8,10H,2-4,7H2,1H3

InChI Key

IYHRRKFPIXMWFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)I)F

Origin of Product

United States

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